1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS 1421601-23-1) is a highly constrained, α,α-disubstituted β-amino acid derivative featuring a spiro-cyclopropane ring. As a rigid building block, it serves a dual role in advanced chemical procurement: it is a potent structural module for inducing stable secondary structures in peptidomimetics (foldamers) and a specialized pharmacophore targeting the α2δ subunit of voltage-gated calcium channels and L-amino acid transporters (LAT) . Supplied as a hydrochloride salt, it offers superior aqueous solubility and handling characteristics compared to its zwitterionic free base, making it a highly efficient precursor for the synthesis of spirocyclic heterocycles, DPP-4 inhibitor analogues, and neuroactive gabapentinoids.
Generic substitution with closely related amino acids leads to immediate workflow or functional failure. Replacing it with 1-aminocyclopropanecarboxylic acid (ACC) alters the backbone from a β- to an α-amino acid, shifting the biological target from α2δ/LAT to NMDA receptors and preventing β-peptide foldamer formation . Substituting with gabapentin (a γ-amino acid) introduces excessive conformational flexibility and extends the backbone, disrupting precise spatial alignments required in rigid peptidomimetics. Furthermore, utilizing the free base (CAS 139126-45-7) instead of the hydrochloride salt severely limits aqueous solubility and complicates N-protection steps (e.g., Fmoc/Boc) due to poor dissolution in standard organic solvent mixtures, leading to reduced yields in automated peptide synthesis.
In the design of β-peptides, the choice of monomer dictates the stability of the resulting secondary structure. Unconstrained linear β-amino acids (e.g., β-alanine) possess high conformational flexibility, yielding unstructured oligomers in solution. In contrast, the incorporation of α,α-cycloalkyl constraints, such as the spiro-cyclopropane ring in 1-(aminomethyl)cyclopropanecarboxylic acid, severely restricts the φ and ψ torsion angles [1]. This steric restriction strongly induces stable helical motifs (e.g., 14-helices) even in short oligomeric sequences, providing a structural rigidity that linear comparators cannot achieve[2].
| Evidence Dimension | Secondary structure induction propensity |
| Target Compound Data | Enforces stable helical folding in short oligomers |
| Comparator Or Baseline | β-Alanine (yields unstructured random coils) |
| Quantified Difference | High helix propensity vs. zero structural constraint |
| Conditions | Solution-phase circular dichroism (CD) and NMR analysis of β-peptide oligomers |
Essential for researchers procuring building blocks to design proteolytically stable, highly structured peptidomimetic drugs.
Modifying the backbone length and ring size of amino acids fundamentally alters their pharmacological profile. While the α-amino acid analogue 1-aminocyclopropanecarboxylic acid (ACC) primarily acts as an NMDA receptor ligand, the β-amino acid 1-(aminomethyl)cyclopropanecarboxylic acid shifts binding affinity toward L-amino acid transporter (LAT) proteins and the α2δ subunit of voltage-gated calcium channels. Compared to the standard γ-amino acid gabapentin (cyclohexane ring), the cyclopropane-constrained β-amino acid provides a significantly more rigid pharmacophore, altering receptor residence time and transporter kinetics .
| Evidence Dimension | Biological target specificity |
| Target Compound Data | Targets α2δ subunit and LAT transporters |
| Comparator Or Baseline | 1-Aminocyclopropanecarboxylic acid (ACC) (Targets NMDA receptors) |
| Quantified Difference | Complete shift in receptor class affinity due to β-amino acid backbone expansion |
| Conditions | In vitro receptor binding and transporter inhibition assays |
Allows buyers in neuropharmacology to explore constrained structure-activity relationships (SAR) that are inaccessible with standard γ-amino acid gabapentinoids or α-amino acids.
The procurement of the hydrochloride salt (CAS 1421601-23-1) over the zwitterionic free base (CAS 139126-45-7) directly impacts synthetic efficiency. The free base forms a tightly packed zwitterionic lattice, resulting in poor solubility in both water and the organic solvent mixtures (e.g., DMF/DCM) typically used for N-terminal protection . The hydrochloride salt disrupts this lattice, significantly increasing aqueous solubility and facilitating homogeneous reaction conditions during Fmoc or Boc protection steps, which translates to higher yields and shorter reaction times in automated or batch synthesis .
| Evidence Dimension | Precursor processability and solubility |
| Target Compound Data | Rapid dissolution in aqueous and polar aprotic solvent mixtures |
| Comparator Or Baseline | Zwitterionic free base (CAS 139126-45-7) (Poor solubility due to lattice energy) |
| Quantified Difference | Enables homogeneous N-protection reactions vs. heterogeneous suspensions |
| Conditions | Standard Fmoc/Boc protection workflows in peptide synthesis |
Reduces preparation time, solvent volumes, and failed coupling cycles in scale-up synthesis and high-throughput screening.
When synthesizing complex constrained heterocycles, such as the pyrimidodiazepine scaffolds used in PLK1 inhibitors, the choice of the amino acid precursor is critical. Utilizing 1-(aminomethyl)cyclopropanecarboxylic acid leverages the Thorpe-Ingold effect, where the bulky spiro-cyclopropane ring compresses the internal bond angle between the reactive aminomethyl and carboxylate groups [1]. This steric compression accelerates intramolecular cyclization rates and increases the yield of the desired spiro-fused heterocycles compared to using unsubstituted linear β-amino acids, which are prone to intermolecular oligomerization and lower cyclization efficiency [2].
| Evidence Dimension | Intramolecular cyclization efficiency |
| Target Compound Data | Accelerated cyclization kinetics driven by steric compression |
| Comparator Or Baseline | Unsubstituted linear β-amino acids (Slower cyclization, prone to oligomerization) |
| Quantified Difference | Higher yield of spiro-fused products with minimized side reactions |
| Conditions | Base-promoted or coupling-reagent-mediated intramolecular cyclization |
Directly impacts the procurement choice for medicinal chemists requiring high-yield precursors for spirocyclic library generation.
Procured for incorporation into β-peptides to induce stable 14-helix secondary structures, providing resistance to enzymatic degradation in peptide drug development, directly leveraging its strong conformational rigidity[1].
Used as a rigid pharmacophore module to probe the binding pockets of the α2δ subunit of voltage-gated calcium channels and L-amino acid transporters (LAT) in neuropathic pain research, offering a distinct SAR profile from standard γ-amino acids .
Serves as a critical building block in the synthesis of complex spiro-fused heterocyclic scaffolds, such as pyrimidodiazepine-based PLK1 inhibitors for oncology applications, where its Thorpe-Ingold effect maximizes cyclization yields [2].
The hydrochloride salt form is specifically chosen for its enhanced solubility and compatibility with standard Fmoc/Boc protection protocols, making it suitable for automated high-throughput peptide synthesizers without the lattice-energy barriers of the free base .